molecular formula C10H12N2O4 B1353702 (R)-3-Amino-4-(4-nitrophenyl)butanoic acid CAS No. 759448-14-1

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Cat. No.: B1353702
CAS No.: 759448-14-1
M. Wt: 224.21 g/mol
InChI Key: SMTCEKUITUZDPM-MRVPVSSYSA-N
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Description

®-3-Amino-4-(4-nitrophenyl)butanoic acid is an organic compound that features both an amino group and a nitrophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-nitrophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and a suitable amino acid derivative.

    Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and the amino acid derivative under basic conditions to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired ®-3-Amino-4-(4-nitrophenyl)butanoic acid.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-nitrophenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-nitrophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Amino-4-(4-nitrophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    4-Amino-3-(4-nitrophenyl)butanoic acid: A structural isomer with the amino and nitrophenyl groups in different positions.

    3-Amino-4-(4-methylphenyl)butanoic acid: A similar compound with a methyl group instead of a nitro group.

Uniqueness

®-3-Amino-4-(4-nitrophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a nitrophenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCEKUITUZDPM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420718
Record name AG-H-02848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759448-14-1
Record name AG-H-02848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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